3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with a unique structure that combines a cyclopropyl group, a benzodioxine moiety, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the benzodioxine moiety, which is then coupled with a piperidine derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and benzodioxine-containing molecules. Examples include:
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Various cyclopropyl and benzodioxine analogs
Uniqueness
What sets 3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridazine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-22(17-2-1-3-19-21(17)28-13-12-27-19)25-10-8-15(9-11-25)14-29-20-7-6-18(23-24-20)16-4-5-16/h1-3,6-7,15-16H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJISWQKUWSKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)C4=C5C(=CC=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.